molecular formula C26H33N5O11 B1447236 Ac-Ala-Ser-Thr-Asp-AMC CAS No. 354151-60-3

Ac-Ala-Ser-Thr-Asp-AMC

Cat. No.: B1447236
CAS No.: 354151-60-3
M. Wt: 591.6 g/mol
InChI Key: QIRISNLICFCDOG-APVFFDMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Ala-Ser-Thr-Asp-AMC, also known as N-acetyl-L-alanyl-L-seryl-L-threonyl-L-aspartyl-7-amido-4-methylcoumarin, is a synthetic peptide substrate used in various biochemical assays. This compound is particularly valuable in the study of protease activity, where it serves as a fluorogenic substrate. Upon cleavage by specific proteases, the compound releases 7-amido-4-methylcoumarin, which fluoresces, allowing for the quantification of enzyme activity .

Mechanism of Action

Target of Action

Ac-Ala-Ser-Thr-Asp-AMC is a versatile building block used in organic synthesis, as a reagent, or a specialty chemical . It has been shown to be an effective inhibitor of phosphodiesterase 3 (PDE3) and cyclic nucleotide phosphodiesterases (PDEs) . These enzymes play a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

The compound interacts with its targets, PDE3 and cyclic nucleotide PDEs, by inhibiting their activity . This inhibition results in an increase in the intracellular concentration of cyclic nucleotides, leading to changes in cellular signaling .

Biochemical Pathways

The inhibition of PDE3 and cyclic nucleotide PDEs by this compound affects the cyclic nucleotide signaling pathway . This pathway plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis . The compound’s action on this pathway can lead to downstream effects on these processes .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PDE3 and cyclic nucleotide PDEs . By inhibiting these enzymes, the compound can alter cellular signaling and potentially affect various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ala-Ser-Thr-Asp-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection: The N-terminal protecting group (usually Fmoc) is removed using a solution of piperidine in DMF (dimethylformamide).

    Cleavage: The completed peptide is cleaved from the resin and deprotected using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-Ala-Ser-Thr-Asp-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the aspartic acid and the 7-amido-4-methylcoumarin moiety releases the fluorescent AMC group.

Common Reagents and Conditions

    Proteases: Enzymes such as caspases, legumain, and other serine proteases are commonly used to cleave this compound.

    Buffers: Reactions are typically carried out in buffered solutions (e.g., HEPES or Tris) to maintain optimal pH for enzyme activity.

Major Products

The primary product of the hydrolysis reaction is 7-amido-4-methylcoumarin, which exhibits strong fluorescence, making it easy to detect and quantify .

Scientific Research Applications

Ac-Ala-Ser-Thr-Asp-AMC is widely used in scientific research due to its versatility and specificity. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    Ac-Ala-Ala-Asp-AMC: Another fluorogenic substrate used for caspase activity assays.

    Ac-Val-Glu-Ile-Asp-AMC: A substrate for caspase-6.

    Z-VAD-FMK: A pan-caspase inhibitor that also interacts with legumain.

Uniqueness

Ac-Ala-Ser-Thr-Asp-AMC is unique due to its specific sequence, which makes it a suitable substrate for certain proteases like legumain. Its ability to release a highly fluorescent product upon cleavage makes it particularly useful in sensitive and quantitative assays .

Properties

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O11/c1-11-7-21(37)42-19-8-15(5-6-16(11)19)28-24(39)17(9-20(35)36)29-26(41)22(13(3)33)31-25(40)18(10-32)30-23(38)12(2)27-14(4)34/h5-8,12-13,17-18,22,32-33H,9-10H2,1-4H3,(H,27,34)(H,28,39)(H,29,41)(H,30,38)(H,31,40)(H,35,36)/t12-,13+,17-,18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRISNLICFCDOG-APVFFDMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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